molecular formula C28H23Cl3N2O5S B2408716 2-{5-(benzyloxy)-2,4-dichloro[(4-methoxyphenyl)sulfonyl]anilino}-N-(4-chlorophenyl)acetamide CAS No. 338961-76-5

2-{5-(benzyloxy)-2,4-dichloro[(4-methoxyphenyl)sulfonyl]anilino}-N-(4-chlorophenyl)acetamide

Cat. No. B2408716
M. Wt: 605.91
InChI Key: VQEPFXMGSCFPDR-UHFFFAOYSA-N
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Description

The description of a chemical compound usually includes its IUPAC name, common names, and structural formula. It may also include its appearance and odor if applicable.



Synthesis Analysis

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Molecular Structure Analysis

This involves understanding the arrangement of atoms in the molecule and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.



Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

This includes properties such as melting point, boiling point, solubility, density, and chemical stability.


Scientific Research Applications

Chemical Synthesis and Modification

Various derivatives of N-substituted-4-(p-chlorophenoxy)acetamide and N-substituted-2,4-dichlorophenoxy acetamide, similar in structure to the compound , have been synthesized. These derivatives were created using methyl chloroacetate, and the influence of solvent polarity on the chlorination process in the benzene ring was examined. It was found that a higher polarity of the solvent favored the chlorination process (Wang et al., 2011).

Antioxidant and Enzyme Inhibitory Activity

Derivatives of benzene sulfonamide, structurally related to the compound of interest, have shown promising biological activities. These derivatives were synthesized and tested for their antioxidant activities using methods like 2,2-diphenyl1-picrylhydrazil (DPPH) scavenging. Additionally, they exhibited significant inhibitory activity against enzymes like acetylcholinesterase, butyrylcholinesterase, and lipoxygenase, with some compounds being potent inhibitors of acetylcholinesterase (Fatima et al., 2013).

Anticancer Activity

Compounds structurally similar to 2-{5-(benzyloxy)-2,4-dichloro[(4-methoxyphenyl)sulfonyl]anilino}-N-(4-chlorophenyl)acetamide have been synthesized and assessed for their anticancer activity. For instance, certain sulfonamide derivatives have been synthesized and exhibited significant cytotoxic activity against breast cancer (MDA-MB-231) and colon cancer (HT-29) cell lines. One compound was especially potent against breast cancer cell lines (Ghorab et al., 2015).

Antimicrobial and Antibacterial Activity

A variety of acetamide and sulfonamide derivatives have been synthesized and evaluated for their antimicrobial and antibacterial properties. These compounds have shown considerable antibacterial activity against various strains of bacteria (Patel & Agravat, 2009). Further studies confirmed the antibacterial and antifungal potential of other similar compounds, with some exhibiting low toxicity and promising inhibitory effects against specific bacterial and fungal strains (Abbasi et al., 2020).

Structural Analysis and Optimization

Research has also focused on the crystal structure analysis of compounds closely related to the target compound, contributing to the understanding of their molecular geometry and interactions. For instance, the crystal structure of an amide fungicide revealed insights into its structural properties and intermolecular interactions (Park et al., 2015).

Safety And Hazards

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Future Directions

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Please note that not all information may be available for all compounds, especially those that are less well-studied or very new. For specific information on a particular compound, consulting the primary scientific literature, databases like PubChem or ChemSpider, or textbooks may be necessary. Always follow safety guidelines when handling chemicals. If you have more specific questions about this compound or another one, feel free to ask!


properties

IUPAC Name

N-(4-chlorophenyl)-2-(2,4-dichloro-N-(4-methoxyphenyl)sulfonyl-5-phenylmethoxyanilino)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H23Cl3N2O5S/c1-37-22-11-13-23(14-12-22)39(35,36)33(17-28(34)32-21-9-7-20(29)8-10-21)26-16-27(25(31)15-24(26)30)38-18-19-5-3-2-4-6-19/h2-16H,17-18H2,1H3,(H,32,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQEPFXMGSCFPDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC=C(C=C2)Cl)C3=CC(=C(C=C3Cl)Cl)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H23Cl3N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

605.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{5-(benzyloxy)-2,4-dichloro[(4-methoxyphenyl)sulfonyl]anilino}-N-(4-chlorophenyl)acetamide

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